1-methyl-4-(2-methylpropyl)piperidin-4-ol
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Overview
Description
1-methyl-4-(2-methylpropyl)piperidin-4-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is also known by its IUPAC name, 4-isobutyl-1-methyl-4-piperidinol . This compound is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 1-methyl-4-(2-methylpropyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-4-(2-methylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
1-methyl-4-(2-methylpropyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-4-(2-methylpropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
4-piperidinol: A simpler piperidine derivative with similar chemical properties but lacking the isobutyl and methyl groups.
1-methyl-4-piperidone: Another piperidine derivative with a ketone functional group instead of a hydroxyl group.
4-isobutylpiperidine: A compound similar to this compound but without the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1178203-04-7 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)8-10(12)4-6-11(3)7-5-10/h9,12H,4-8H2,1-3H3 |
InChI Key |
OPHMXSBZPMACNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C)O |
Purity |
95 |
Origin of Product |
United States |
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